Mannomustine

説明

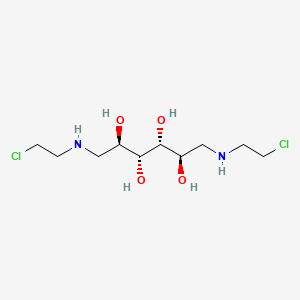

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXVYODZCMMZEM-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020798 | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-68-1 | |

| Record name | Mannomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannomustine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mannomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Developmental Trajectory of Mannomustine Research

Early Investigations and Discovery in Biomedical Sciences

The synthesis and initial characterization of Mannomustine, also known as mannitol (B672) nitrogen mustard, were first reported in 1957 by a team of Hungarian researchers led by László Vargha. aacrjournals.org This work was part of a systematic investigation into sugar derivatives with potential antitumor activity. aacrjournals.org The rationale was to attach the cytotoxic nitrogen mustard group to a carrier molecule, in this case, D-mannitol, with the hope of improving the drug's selectivity and reducing systemic toxicity compared to earlier nitrogen mustards like mechlorethamine (B1211372). aacrjournals.org

The synthesis involved the strategic functionalization of D-mannitol at its primary hydroxyl positions (C-1 and C-6) to introduce the bis(2-chloroethyl)amino groups, which are characteristic of the nitrogen mustard pharmacophore. aacrjournals.org The resulting compound was found to be a crystalline solid. aacrjournals.org Early biomedical research demonstrated that this compound was a potent cytotoxic agent. nih.gov It was reported to be more potent and less toxic than nitrogen mustard, showing promise in experimental models. nih.gov

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₂₂Cl₂N₂O₄ |

| Molar Mass | 305.20 g/mol |

| Appearance | White crystalline solid |

| Parent Compound | D-mannitol |

| Functional Group | bis(2-chloroethyl)amino |

Paradigm Shifts in Alkylating Agent Research Influencing this compound Studies

The development of this compound was heavily influenced by a significant paradigm shift in alkylating agent research during the 1950s. The first generation of nitrogen mustards, developed from chemical warfare agents, were highly reactive and indiscriminately toxic to both cancerous and healthy cells. nih.govnihs.go.jp This lack of specificity led to severe side effects and limited their therapeutic utility. nih.gov

A major focus of research in the 1950s was to create "carrier-prodrugs" or "transport-form" alkylating agents. aacrjournals.org This approach involved attaching the reactive nitrogen mustard moiety to a carrier molecule that might be preferentially taken up by cancer cells. The idea was that the carrier would modulate the reactivity and distribution of the alkylating agent, leading to a more targeted therapeutic effect. aacrjournals.org Molecules such as amino acids, purines, pyrimidines, and sugars were explored as potential carriers.

This compound is a prime example of this paradigm. By using D-mannitol, a naturally occurring sugar alcohol, as the carrier, researchers hoped to exploit the metabolic pathways of cancer cells, which often exhibit increased glucose and related sugar uptake. This represented a move away from the empirical screening of highly toxic compounds towards a more rational design of anticancer agents with potentially improved therapeutic indices. aacrjournals.org

Key Methodological Advances and Their Impact on this compound Research History

The discovery and early investigation of this compound were facilitated by key methodological advances of the era.

Chemical Synthesis and Characterization: Advances in organic synthesis in the mid-20th century enabled the complex, multi-step synthesis of compounds like this compound. promptpraxislabs.com A crucial analytical technique available at the time was polarimetry . This method measures the rotation of plane-polarized light as it passes through a chiral substance. anton-paar.comindexcopernicus.com For this compound, polarimetry was essential to confirm that the stereochemistry of the D-mannitol backbone was retained during the chemical synthesis, a critical factor for its biological activity. aacrjournals.org The reported optical rotation for this compound dihydrochloride (B599025) was [α]D²⁰ +18.46°. aacrjournals.org

Biological Evaluation: The primary method for assessing the antitumor activity of new compounds in the 1950s and 1960s was through the use of in vivo animal tumor models . nih.govscielo.br These models involved transplanting tumors into rodents and then treating the animals with the test compound to observe effects on tumor growth. nih.gov A widely used model during this period was the Walker 256 carcinosarcoma in rats. aacrjournals.orgnih.gov This transplantable tumor was instrumental in the preclinical screening of a vast number of potential anticancer agents, including this compound. aacrjournals.orgnih.gov Researchers would measure the inhibition of tumor growth to determine the efficacy of the compound. aacrjournals.org These early in vivo screening methods, though rudimentary by modern standards, were the cornerstone for identifying clinically promising candidates from a large pool of synthesized molecules. scielo.br

Synthetic Strategies and Chemical Derivatization of Mannomustine

Established Pathways for Mannomustine Synthesis

The foundational synthesis of this compound (1,6-bis(2-chloroethyl)amino-1,6-dideoxy-D-mannitol) was first reported by Vargha and colleagues in 1957. wikipedia.orgresearchgate.net This established pathway utilizes the readily available and chiral D-mannitol as the starting material. The core of this synthetic strategy involves the selective functionalization of the primary hydroxyl groups at the C1 and C6 positions of the mannitol (B672) backbone.

The synthesis generally proceeds through a multi-step process:

Halogenation of D-mannitol: The initial step involves the conversion of the primary hydroxyl groups of D-mannitol into a more reactive form, typically through halogenation. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. This reaction selectively replaces the hydroxyl groups at the 1 and 6 positions with chlorine atoms, yielding 1,6-dichloro-1,6-dideoxy-D-mannitol.

Amination with Bis(2-chloroethyl)amine: The resulting chlorinated intermediate is then subjected to nucleophilic substitution with bis(2-chloroethyl)amine, a nitrogen mustard precursor. This step introduces the cytotoxic bis(2-chloroethyl)amino moieties at the C1 and C6 positions of the mannitol backbone. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). A base, such as triethylamine (B128534) (TEA), is often added to neutralize the hydrochloric acid byproduct generated during the reaction.

The final product, this compound, is typically isolated as its dihydrochloride (B599025) salt to improve its stability and handling. ontosight.ai The stereochemistry of the D-mannitol backbone is retained throughout the synthesis, resulting in a chiral nitrogen mustard agent.

Exploration of Novel Synthetic Methodologies for Analogues

While the original Vargha synthesis remains a fundamental approach, research into novel synthetic methodologies has been driven by the desire to create this compound analogues with improved therapeutic profiles. These efforts often focus on introducing different carrier molecules or modifying the cytotoxic moiety.

The synthesis of chiral nitrogen mustards from carbohydrate precursors is a broader area of research that encompasses the development of this compound analogues. findaphd.come-bookshelf.de For instance, D-mannitol can be chemically transformed into enantiopure nitroalkenes, which can then serve as versatile intermediates for the synthesis of various densely functionalized chiral molecules through organocatalytic Michael additions. mdpi.comnih.gov While not directly reporting the synthesis of a this compound analogue, this approach demonstrates a modern strategy for creating complex chiral molecules from a D-mannitol backbone, which could be adapted for the synthesis of novel nitrogen mustard derivatives.

Another approach involves the synthesis of nitrogen mustard agents utilizing different carrier molecules, such as nicotinic acid, which are then treated with reagents like thionyl chloride and triethanolamine (B1662121) to generate the final nitrogen mustard product. barzlab.com The principles of these alternative syntheses could be applied to the mannitol backbone to generate novel analogues.

Derivatization Approaches for Modifying this compound Structure

Derivatization of the this compound structure is a key strategy for developing new compounds with potentially enhanced efficacy, selectivity, or reduced toxicity.

The design of this compound analogues often involves modifying either the carbohydrate carrier or the nitrogen mustard group. The rationale behind using a sugar moiety like mannitol as a carrier is to potentially target cancer cells that exhibit higher rates of glucose and mannose metabolism. mdpi.com

Research in this area has led to the synthesis of various derivatives. For example, the bromo-analogue of this compound, 1,6-di-(2-bromoethylamino)-1,6-dideoxy-D-mannitol dihydrobromide, has been synthesized. google.com Other research has focused on creating hybrid molecules where the nitrogen mustard moiety is linked to different pharmacophores to potentially improve biological activity and safety profiles. nih.gov

The synthesis of these analogues generally follows similar principles to the original this compound synthesis, involving the functionalization of a polyol backbone with a nitrogen mustard precursor. The table below lists some examples of related compounds and their precursors, illustrating the scope of derivatization.

| Precursor/Carrier | Derivative Type | Reference |

| D-Mannitol | Bromo-analogue | google.com |

| D-Sorbitol | Isomannide (cyclic sugar) | researchgate.netresearchgate.net |

| Nicotinic Acid | Nitrogen Mustard Ester | barzlab.com |

| Benzodiazepine | Benzodiazepine-mustard | rsc.org |

The use of bioconversion and semi-synthetic methods offers an alternative to purely chemical synthesis for creating complex molecules. Biocatalysis, employing enzymes or whole microorganisms, can offer high selectivity and milder reaction conditions. mdpi.comacib.at

While specific examples of the bioconversion of this compound are not widely reported in the available literature, the principles of enzymatic modification are well-established for other complex molecules, including the N-acylation of glucosamine (B1671600) derivatives to create unnatural sialosides. manchester.ac.uk Such enzymatic strategies could theoretically be applied to modify the hydroxyl groups of the mannitol backbone in this compound or to synthesize precursors with high stereoselectivity.

Semi-synthesis, which involves the chemical modification of a naturally derived starting material, is the very foundation of this compound's original synthesis from D-mannitol. wisdomlib.org This approach can be extended to create derivatives by starting with a natural product and applying a series of chemical reactions. For instance, a natural product could be chemically modified to introduce a suitable functional group for subsequent attachment of the nitrogen mustard moiety. uzh.ch

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and waste. rsc.org In an academic laboratory setting, this often involves systematic studies of various reaction parameters.

For the synthesis of this compound and its analogues, key parameters for optimization include:

Temperature: Controlling the temperature is crucial to prevent thermal degradation of the reactants and intermediates. For instance, the chlorination of mannitol is typically performed at low temperatures (0–5°C).

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF and acetonitrile are commonly used for the alkylation step.

Catalyst: The use of a catalyst, such as TEA in the alkylation step, can improve reaction efficiency by neutralizing byproducts.

Molar Ratios of Reactants: Adjusting the molar ratios of the starting materials and reagents is a common strategy to drive the reaction to completion and improve yields.

Modern approaches to reaction optimization in academic research include the use of parallel synthesis reactors and automated systems to screen multiple reaction conditions simultaneously. mt.comwhiterose.ac.uk While specific, detailed academic studies on the optimization of this compound synthesis with comparative yield data are not extensively available in the public domain, the general principles of chemical process optimization are applicable. Research on the optimization of other multi-step syntheses has shown that factors like catalyst loading, flow rates in continuous systems, and reagent concentration can be fine-tuned to significantly improve yields. whiterose.ac.uk

Molecular and Cellular Mechanisms of Action of Mannomustine

DNA Alkylation as a Primary Mechanism

The core mechanism of mannomustine's antineoplastic activity lies in its ability to alkylate DNA, particularly the guanine (B1146940) nucleobases. wikipedia.org This process involves the transfer of an alkyl group from this compound to the DNA molecule, forming a stable covalent bond. ontosight.airesearchgate.net The bifunctional nature of this compound, possessing two chloroethylamine groups, allows it to react with two different sites on DNA. ontosight.aigoogle.com

Formation of Covalent Adducts with Nucleic Acids

This compound's reactive chloroethyl groups form covalent bonds with nucleophilic sites on DNA bases. ontosight.ai The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards. google.comnih.gov This initial reaction creates a mono-adduct, where a single strand of DNA is bound to the drug molecule. researchgate.net While mono-alkylation can hinder the access of DNA processing enzymes, the more cytotoxic lesions arise from the second reactive group. researchgate.net

Interstrand and Intrastrand Crosslinking of DNA

Following the formation of a mono-adduct, the second chloroethyl group of this compound can react with another base, leading to the formation of crosslinks. ontosight.ai These crosslinks can occur in two ways:

Interstrand Crosslinks (ICLs): These are formed when this compound binds to guanines on opposite strands of the DNA double helix. ontosight.aigoogle.com ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, a crucial step for both DNA replication and transcription. ontosight.ainih.gov

Intrastrand Crosslinks: These occur when the drug links two bases within the same DNA strand, often adjacent guanines. google.com While also damaging, intrastrand crosslinks are generally considered less lethal than ICLs. researchgate.net

The formation of these crosslinks effectively blocks the unwinding of the DNA, which is essential for cellular division. wikipedia.org

Consequences of DNA Damage Induced by this compound

The DNA adducts and crosslinks generated by this compound trigger a series of downstream cellular consequences that contribute to its therapeutic effect.

Interference with DNA Replication Processes

The presence of bulky adducts and, more significantly, interstrand crosslinks on the DNA template poses a major obstacle to the DNA replication machinery. ontosight.ainih.gov When a replication fork encounters an ICL, its progression is blocked. frontiersin.org This stalling of the replication fork can lead to the collapse of the replication machinery and the formation of double-strand breaks, which are highly lethal to the cell. frontiersin.orgsigmaaldrich.com The inability to complete DNA synthesis prevents the cell from progressing through the S phase of the cell cycle, ultimately leading to cell cycle arrest and inhibition of cell division. researchgate.netnih.gov

Disruption of Transcriptional Machinery

Similar to DNA replication, the process of transcription, where genetic information is copied from DNA to RNA, is also severely hampered by this compound-induced DNA damage. ontosight.ainih.gov The presence of DNA adducts and crosslinks can prevent the binding of RNA polymerase to the DNA or stall its progress along the DNA strand. frontiersin.org This disruption of transcription inhibits the synthesis of essential proteins required for cellular function and survival, further contributing to the cytotoxic effects of the drug.

Activation of DNA Damage Response Pathways

Cells possess sophisticated DNA damage response (DDR) pathways to detect and repair various forms of DNA damage. sigmaaldrich.com The lesions created by this compound activate these pathways. googleapis.com Key proteins in the DDR, such as those involved in base excision repair and mismatch repair, are recruited to the sites of damage. nih.gov However, the repair of ICLs is a complex and often error-prone process. iarc.fr If the damage is too extensive to be repaired accurately, the DDR pathways can trigger programmed cell death, or apoptosis, to eliminate the compromised cell. researchgate.netnih.gov The cell may also enter a state of irreversible dormancy known as senescence. sigmaaldrich.com

Table 1: Effects of this compound on Cellular Processes

| Cellular Process | Effect of this compound | Consequence |

| DNA Replication | Blockage of replication fork progression by adducts and crosslinks. ontosight.aifrontiersin.org | Inhibition of DNA synthesis, cell cycle arrest, and potential for double-strand breaks. researchgate.netnih.govsigmaaldrich.com |

| Transcription | Inhibition of RNA polymerase binding and movement. nih.govfrontiersin.org | Disruption of protein synthesis and cellular function. |

| Cell Division | Prevention of DNA strand separation. wikipedia.org | Inhibition of mitosis and cell proliferation. researchgate.net |

| DNA Damage Response | Activation of repair pathways. googleapis.comnih.gov | If repair fails, induction of apoptosis or senescence. researchgate.netnih.govsigmaaldrich.com |

Interactions with Cellular Macromolecules Beyond DNA

While the primary cytotoxic mechanism of this compound involves the alkylation of DNA, its electrophilic nature allows for interactions with other cellular macromolecules, notably proteins. As a nitrogen mustard, this compound's reactive bis(2-chloroethyl)amino groups are not exclusively specific to DNA bases. They can form covalent bonds with various nucleophilic centers present in other biomolecules. nih.govgoogle.com

Research into the broader class of nitrogen mustards indicates that functional groups on proteins, such as the mercapto (-SH) of cysteine, amino (-NH2) of lysine, and carboxyl (-COOH) groups of aspartate and glutamate, are susceptible to alkylation. nih.gov This alkylation can significantly alter a protein's structure and function, leading to enzyme inhibition or disruption of protein-protein interactions. google.com

A pivotal target for nitrogen mustards is the tumor suppressor protein p53. A study on nitrogen mustard (HN2), a compound structurally related to this compound, demonstrated that it directly alkylates and cross-links p53 in human keratinocytes. nih.gov This interaction leads to the formation of p53 dimers and larger protein complexes. nih.gov Mass spectrometry analysis identified several specific amino acid residues on p53 that are targeted for modification, including multiple cysteines (C124, C135, C141, C176, C182, C275, C277), histidines (H115, H178), and lysines (K132, K139). nih.gov Given that this compound is known to activate p53-mediated apoptosis, it is plausible that it engages in similar direct or indirect interactions with p53.

Furthermore, this compound's activity can impact metabolic enzymes and related pathways. One study noted that this compound treatment might block the phosphorylation or transport of nucleotides, which suggests an interaction with kinase enzymes or nucleotide transporter proteins. Research on other, non-mustard, Mannich bases has shown they can increase the activity of Glutathione (B108866) S-transferase (GST), a key enzyme in cellular detoxification. cusabio.com GSTs protect cells by conjugating toxic molecules with glutathione. nih.gov An upregulation of GST activity could represent a cellular defense mechanism against the alkylating stress imposed by such compounds. cusabio.com

Table 1: Potential Non-DNA Macromolecular Interactions of Nitrogen Mustards

| Macromolecule Class | Specific Example | Type of Interaction | Potential Consequence | Citation |

|---|---|---|---|---|

| Proteins | Tumor Suppressor p53 | Covalent alkylation, cross-linking | Altered protein function, induction of DNA Damage Response | nih.gov |

| General Proteins | Covalent alkylation | Inhibition of enzyme activity, disruption of function | nih.gov | |

| Enzymes | Kinases, Nucleotide Transporters | Inhibition/Blockade | Disruption of nucleotide metabolism | |

| Glutathione S-transferase (GST) | Induction of activity (observed with related compounds) | Cellular detoxification response | cusabio.com |

Molecular Pathway Modulation

The interaction of this compound with DNA and other macromolecules triggers a cascade of signaling events, leading to the modulation of critical cellular pathways that govern cell fate. The primary pathway activated by this compound is the DNA Damage Response (DDR). nih.goviloencyclopaedia.org

DNA Damage Response and Apoptosis

As an alkylating agent, this compound induces lesions in DNA that are recognized by cellular surveillance systems. This recognition initiates the DDR, a complex network of signaling pathways that senses DNA damage and coordinates a response, which can include cell cycle arrest and apoptosis. nih.goviloencyclopaedia.orgnih.gov A central mediator in this process is the p53 protein. nih.govnih.gov

Preclinical research confirms that the molecular mechanism of this compound involves the activation of the DDR and subsequent p53-mediated apoptosis. Alkylation damage stabilizes and activates p53, which can then transcriptionally regulate genes involved in both cell cycle arrest and programmed cell death. nih.govnih.gov The induction of apoptosis is a key component of this compound's antineoplastic effect, forcing cells with irreparable DNA damage to undergo programmed cell death. google.comnih.gov This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes. cusabio.comnih.gov

Cell Cycle Arrest

In addition to apoptosis, a major consequence of this compound-induced DNA damage is the arrest of the cell cycle. This provides the cell with time to repair the genetic damage before attempting replication. Preclinical studies have demonstrated that this compound induces mitotic arrest in tumors within 6 to 24 hours of administration. Studies on other nitrogen mustards, such as bendamustine, show that the specific phase of arrest can be concentration-dependent, with lower concentrations causing a G2 arrest and higher concentrations leading to an S-phase arrest through the activation of checkpoint kinases like Chk1. mdpi.com Research on human T lymphocytes revealed that this compound (also known as Degranol) induces chromosomal aberrations, a hallmark of severe DNA damage, regardless of the cell cycle phase at the time of treatment. dgsgenetika.org.rs This indicates that the compound's damaging effects are not restricted to a specific replicative stage. dgsgenetika.org.rs

The cellular response to this compound has been characterized as a triphasic event in preclinical tumor models, highlighting its profound impact on cell cycle and survival pathways.

Table 2: Triphasic Cellular Response to this compound in Preclinical Models

| Phase | Time Post-Administration | Key Cellular Events | Associated Pathway Modulation | Citation |

|---|---|---|---|---|

| Phase 1 | 6–24 hours | Mitotic arrest, reduced cell division | Activation of cell cycle checkpoints (e.g., G2/M) | |

| Phase 2 | 48–72 hours | Peak nuclear and cellular disintegration, necrosis | Induction of p53-mediated apoptosis | |

| Phase 3 | 96+ hours | Restitution phase, appearance of multinuclear giant cells | Altered cell survival and cytokinesis pathways |

Preclinical Investigations and Experimental Model Systems for Mannomustine Studies

In Vitro Cell Line Studies

In vitro studies, which are conducted in controlled laboratory environments using cell lines, represent a primary step in evaluating an anticancer agent's potential. biotechfarm.co.il These assays allow for the direct assessment of a compound's effects on cancer cells.

| Cell Line | Cancer Type | Organism |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Human |

| HeLa | Cervix Epithelioid Carcinoma | Human |

A variety of methodologies are employed to measure how cells respond to mannomustine. Cytotoxicity assays are central to this evaluation, determining the concentration of the drug required to kill cancer cells or inhibit their growth. por-journal.com

In Vivo Animal Model Studies

Following in vitro testing, in vivo studies in animal models are conducted to understand how a drug behaves in a complex, whole living system. biotechfarm.co.il These studies are essential for evaluating efficacy and observing systemic effects that cannot be replicated in a petri dish. wellbeingintlstudiesrepository.org

To test the efficacy of this compound in vivo, various preclinical disease models have been established, primarily in rodents like mice and rats. scispace.comoncodesign-services.com These models are designed to mimic human cancers. Common approaches include the use of transplantable tumors, where cancer cells are injected into the animal to form tumors. openaccessjournals.com

Studies on this compound (also known by the trade name Degranol) and its derivatives have utilized several such models, including:

Ehrlich ascites carcinoma neoplasma.sk

Crocker ascites tumor neoplasma.sk

NK/Ly ascites lymphoma neoplasma.sk

Benevolenskaya sarcoma neoplasma.sk

Guerin tumor models

Xenograft models, where human tumor cells are implanted into immunodeficient animals like nude rats, are also a valuable tool. mds-usa.com This allows for the study of human cancers in a living system. For example, HCT-116 human colon cancer cells have been grown in nude rats to test anticancer agents. mds-usa.com Furthermore, chemically-induced tumor models, such as the N-methylnitrosourea (MNU)-induced breast cancer model in rats, which mimics many aspects of human breast cancer, are used to evaluate therapeutic agents. por-journal.com

| Animal Model | Compound | Efficacy Outcome | Source |

|---|---|---|---|

| Crocker Ascites Tumor | Degranol/Zitofenton | 50% of cases achieved total recovery. | neoplasma.sk |

| Ehrlich Ascites Tumor | Zitofenton | 4 of 10 animals alive at 60 days; 3 of 4 survivors were tumor-free. | neoplasma.sk |

| Benevolenskaya Sarcoma | Zitofenton | Responded better to Zitofenton than to Degranol. | neoplasma.sk |

Pharmacodynamic (PD) studies investigate the effects of a drug on the body over time, providing insight into its mechanism of action. catapult.org.uk These studies are critical for understanding target modulation and determining effective dosing schedules while minimizing toxicity. catapult.org.ukeuropa.eu

Organoid and 3D Culture Models in this compound Research

The advent of three-dimensional (3D) cell culture systems, including organoids, has marked a significant evolution in preclinical cancer research, offering models that more accurately replicate the complex microenvironment of human tumors compared to traditional two-dimensional (2D) monolayer cultures. nih.govgoogle.com Organoids are self-organizing 3D structures grown from stem cells (either pluripotent or adult stem cells) that can recapitulate the cellular architecture and functionality of an organ. google.com These models are instrumental in studying disease development, drug discovery, and personalized medicine. google.com

Despite the potential of these advanced systems, a review of the current scientific literature indicates a notable absence of specific studies employing organoid or 3D culture models for the investigation of this compound. Research on this compound largely predates the widespread adoption of these sophisticated techniques.

However, the theoretical applicability of these models to future this compound research is substantial. Patient-derived organoids (PDOs), in particular, could offer significant insights. google.com By growing organoids from a patient's tumor tissue, researchers can create a highly relevant in vitro platform to test the efficacy of chemotherapeutic agents like this compound. google.com This approach preserves the inter-patient heterogeneity of tumors, providing a more predictive model for clinical outcomes than conventional cell lines. google.com Such models would allow for detailed investigations into this compound's mechanisms of action, potential resistance pathways, and its efficacy across a diverse range of tumor subtypes, all within a system that better mimics the in vivo state. nih.gov

Table 1: Potential Applications of 3D Models in Future this compound Research

| Model Type | Potential Research Application for this compound | Rationale |

| Patient-Derived Organoids (PDOs) | Efficacy Screening & Personalized Medicine | Mimics original tumor architecture and heterogeneity, allowing for testing on individual patient-derived tissues. google.com |

| Tumor Spheroids | Investigation of Drug Penetration and Microenvironment Interactions | Replicates the 3D cell-cell and cell-matrix interactions that can influence drug access to tumor cells. nih.gov |

| Organ-on-a-Chip | Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Microfluidic devices can simulate blood flow and multi-organ interactions, offering a more dynamic system to study drug effects. nih.gov |

| Genetically Engineered Organoids | Mechanistic Studies of Drug Resistance | Allows for the introduction of specific mutations to study how they affect sensitivity or resistance to this compound. |

While direct experimental data is lacking, the established advantages of 3D culture systems suggest they could be a powerful tool to re-evaluate and better understand the therapeutic potential of older alkylating agents like this compound in a modern research context.

Comparative Preclinical Studies with Other Alkylating Agents

This compound, also known as mannitol (B672) nitrogen mustard, was developed during an era of intensive research into alkylating agents, with the goal of creating compounds with improved therapeutic indices over existing treatments. wikipedia.orgbiointerfaceresearch.com Preclinical and early clinical investigations therefore often involved direct comparisons with other nitrogen mustards to ascertain its relative efficacy and toxicity profile.

One of the primary comparators for this compound was mechlorethamine (B1211372) (also known as nitrogen mustard), the archetypal nitrogen mustard agent. This compound was purported to be considerably less toxic than mechlorethamine. wikipedia.org For instance, the intravenous LD50 (the dose lethal to 50% of a test population) for this compound in rats was reported to be approximately 56 mg/kg, which was considered a more favorable toxicity profile at the time of its development. wikipedia.org

Early comparative studies also evaluated this compound against cyclophosphamide (B585) and nitrogen mustard in the context of malignant lymphomas. nih.gov These studies were crucial for positioning new agents within the therapeutic landscape. The rationale for these comparisons was based on the shared mechanism of action—all are alkylating agents that induce cancer cell death by causing DNA damage—but differences in their chemical structures, such as this compound's mannitol carrier, were expected to influence their activity, selectivity, and side-effect profiles. wikipedia.orgbiointerfaceresearch.com

Another relevant comparator is chlorambucil (B1668637), an aromatic nitrogen mustard. imprimedicine.com Like this compound, chlorambucil was developed to be a less toxic alternative to the first-generation nitrogen mustards and can be administered orally. imprimedicine.com While direct preclinical studies comparing this compound and chlorambucil are not prominent in recent literature, comparisons are implicitly drawn due to their similar developmental goals and applications in treating conditions like chronic lymphocytic leukemia. nih.govnih.gov

The table below summarizes key alkylating agents that have been contextually or directly compared with this compound in historical preclinical or clinical evaluations.

Table 2: this compound and Comparative Alkylating Agents

| Compound | Class | Key Comparative Aspect | Reference |

| This compound | Nitrogen Mustard | Mannitol-based carrier intended to improve selectivity. | wikipedia.org |

| Mechlorethamine | Nitrogen Mustard | Archetypal agent; used as a benchmark for toxicity comparison. | wikipedia.orgnih.gov |

| Cyclophosphamide | Nitrogen Mustard (Oxazaphosphorine) | A widely used alkylating agent, often a standard of care, making it a key comparator in efficacy studies. nih.gov | nih.gov |

| Chlorambucil | Nitrogen Mustard | An orally active agent developed for reduced toxicity, similar to the goals for this compound. imprimedicine.com | nih.govnih.gov |

These early comparative efforts were fundamental in characterizing the profile of this compound. However, the evolution of cancer therapy and drug evaluation standards means that contemporary preclinical comparisons, likely involving modern cell lines, patient-derived xenografts, and the advanced in vitro models discussed previously, would be necessary to fully re-establish its place relative to both classic and novel therapeutic agents.

Structure Activity Relationship Sar Studies and Rational Design of Mannomustine Derivatives

Identification of Key Structural Moieties for Biological Activity

Mannomustine's structure is a conjugate of a cytotoxic group and a sugar-based carrier molecule. The biological activity arises from the distinct roles played by its two primary structural components: the D-mannitol backbone and the nitrogen mustard groups.

Nitrogen Mustard Groups : The two bis(2-chloroethyl)amino moieties are the pharmacologically active components. These groups function as powerful alkylating agents. Through the formation of highly reactive aziridinium (B1262131) ions, they covalently bind to and create cross-links within and between DNA strands. This action disrupts DNA replication and transcription, ultimately leading to mitotic arrest and cell death. The presence of two such groups allows for inter-strand and intra-strand cross-linking, which is a critical factor for its cytotoxic potency.

| Key Moiety | Chemical Structure | Function |

| Nitrogen Mustard | -N(CH₂CH₂Cl)₂ | Cytotoxic/Alkylating Agent: Forms covalent bonds with DNA, leading to cross-linking and cell death. |

| D-Mannitol | C₆H₁₄O₆ (backbone) | Carrier Moiety: Provides solubility and a transport scaffold intended to enhance uptake by target cells. |

Impact of Substituent Modifications on Molecular Interactions

The modification of substituents on the this compound scaffold is a key strategy for altering its molecular interactions and tuning its biological profile. Modifications can be targeted at either the mannitol (B672) carrier or the alkylating groups to influence properties like target affinity, selectivity, and reactivity.

Changes to the mannitol backbone , such as the esterification or etherification of its free hydroxyl groups, can significantly alter the molecule's polarity, lipophilicity, and hydrogen-bonding capacity. This, in turn, affects its solubility, membrane permeability, and interactions with transport proteins. nih.gov For instance, increasing lipophilicity might enhance passage through the blood-brain barrier, while adding specific functionalities could target transporters overexpressed in certain tumors.

Modifications to the nitrogen mustard groups can modulate their alkylating activity. Replacing the chlorine atoms with other halogens (e.g., bromine or iodine) would alter the reactivity of the aziridinium ion intermediate. Furthermore, the electronic nature of substituents on the nitrogen atom can influence the rate of activation; electron-withdrawing groups generally decrease reactivity, while electron-donating groups can increase it. nih.gov Such modifications aim to optimize the balance between potency and toxicity.

Computational Approaches to SAR Analysis

Computational methods have become indispensable in modern drug design for analyzing SAR, predicting the activity of new compounds, and providing insights into molecular interactions at an atomic level. uni-bonn.de

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound and its derivatives, the primary biological target is DNA. Docking studies can simulate how these compounds fit into the minor or major grooves of the DNA double helix.

These simulations can predict:

Binding Conformation : The precise three-dimensional arrangement of the this compound derivative within the DNA groove.

Binding Affinity : Estimated as a docking score, which correlates with the strength of the interaction. nih.gov

Key Interactions : Identification of specific hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and DNA bases or the phosphate (B84403) backbone. nih.gov

By comparing the docking scores and binding modes of a series of derivatives, researchers can prioritize the synthesis of compounds predicted to have the strongest and most effective interactions with the DNA target. nih.gov

| Derivative Feature | Predicted Impact on Docking with DNA |

| Modified Mannitol Hydroxyls | Altered hydrogen bonding with DNA phosphate backbone |

| Change in Alkylating Arm Length | Modified fit and reach within the DNA groove |

| Introduction of Aromatic Groups | Potential for intercalating or π-stacking interactions |

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This is achieved by correlating calculated molecular descriptors (which quantify physicochemical properties) with experimentally measured activity, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov

For this compound derivatives, a QSAR model could be developed using descriptors such as:

Electronic Descriptors : Charges on atoms, dipole moment, which relate to the reactivity of the alkylating groups.

Steric Descriptors : Molecular volume, surface area, which relate to how the molecule fits its target.

Hydrophobic Descriptors : LogP (the partition coefficient), which relates to membrane permeability and solubility.

Topological Descriptors : Indices that describe molecular connectivity and shape.

A resulting QSAR equation, such as Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ..., allows for the prediction of the biological activity of novel, unsynthesized derivatives, guiding the design process toward more potent compounds. creative-proteomics.commdpi.com

Design Principles for Enhanced or Modified Biological Activity

The insights gained from SAR and computational studies inform several key design principles for creating next-generation this compound derivatives with potentially enhanced therapeutic properties.

Optimizing the Carrier : Replacing D-mannitol with other sugars, sugar derivatives, or even non-carbohydrate scaffolds could improve selectivity for cancer cells. The goal is to find carriers that are preferentially taken up by specific membrane transporters that are overexpressed on tumor cells.

Modulating Reactivity : Fine-tuning the electronic properties of the nitrogen mustard groups can control their alkylating potency. This could lead to compounds with a wider therapeutic window, where the agent is potent enough to kill cancer cells but less damaging to healthy tissues. nih.gov

Improving Target Affinity : Introducing functional groups that can form additional, specific interactions with the DNA target could enhance binding affinity and potency. For example, adding a planar aromatic moiety could enable DNA intercalation in addition to alkylation.

Leveraging Stereochemistry : As a chiral molecule, the specific spatial arrangement of this compound's functional groups is critical. Synthesizing and testing different stereoisomers is a rational approach to finding a conformation that fits the chiral DNA target more effectively. slideshare.net

Exploration of Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as biological targets like enzymes and DNA are themselves chiral. biomedgrid.comresearchgate.net this compound is derived from D-mannitol, which has four distinct chiral centers, giving it a specific 3D shape. ncats.ionih.gov

The Easson-Stedman hypothesis postulates that for optimal interaction with a chiral receptor or target, a molecule must have at least a three-point fit. slideshare.net The specific stereoisomerism of the this compound backbone dictates the precise spatial positioning of the two alkylating arms. A change in stereochemistry, for example by using L-mannitol or another sugar alcohol like D-sorbitol as the carrier, would result in a diastereomer with a different spatial relationship between the two chloroethylamino groups.

This difference in 3D geometry could significantly impact:

The efficiency of DNA cross-linking, as the distance and angle between the alkylating arms would change.

The binding affinity to the DNA groove.

Interaction with chiral membrane transport proteins, affecting cellular uptake.

Therefore, the systematic synthesis and biological evaluation of various stereoisomers of this compound is a promising strategy for identifying derivatives with superior activity, based on an improved geometric fit with their biological targets. biomedgrid.com

| Carrier Moiety | Stereochemical Relationship to this compound | Potential Impact on Activity |

| L-Mannitol | Enantiomer of the carrier | Altered fit with chiral DNA and transporters |

| D-Sorbitol | Diastereomer (epimer at C2) | Different spatial orientation of alkylating arms |

| D-Iditol | Diastereomer | Significant change in backbone conformation and functional group positioning |

Mechanisms of Acquired and Intrinsic Resistance to Mannomustine in Preclinical Models

Molecular Mechanisms of Drug Resistance

The emergence of drug resistance is a multifaceted process involving a variety of molecular alterations within cancer cells. google.com.pg These changes can pre-exist in a subpopulation of tumor cells, conferring intrinsic resistance, or they can be acquired during therapy through a process of selection and adaptation. oaepublish.comnih.gov Key molecular mechanisms contributing to Mannomustine resistance include increased drug efflux, alterations in the drug's molecular target, the activation of alternative survival pathways, and epigenetic modifications. google.com.pggoogle.com

Drug Efflux Mechanisms

A primary mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters. medtechbcn.comnih.gov These membrane proteins actively pump a wide range of xenobiotics, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic effect. medtechbcn.commdpi.com

Overexpression of specific ABC transporters has been implicated in resistance to various anticancer drugs. mdpi.com Key members of this superfamily involved in MDR include:

P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most well-characterized efflux pumps and is known to transport a broad spectrum of hydrophobic drugs. medtechbcn.comsolvobiotech.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 transports a wide array of compounds, often conjugated to glutathione (B108866) (GSH), glucuronate, or sulfate. solvobiotech.comnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is known to confer resistance to a variety of anticancer agents. medtechbcn.comsolvobiotech.com

The overexpression of these transporters can be an intrinsic characteristic of some cancer cells or can be induced by exposure to chemotherapy. In the context of this compound, while direct evidence is limited in publicly available research, its nature as a xenobiotic suggests that its efflux by these pumps is a plausible mechanism of resistance. The general role of ABC transporters in pumping out cytotoxic agents is a well-established phenomenon in cancer drug resistance. medtechbcn.comgoogleapis.com

Another important factor in drug efflux is the glutathione (GSH) system. nih.gov Elevated intracellular GSH levels are associated with tumor progression and drug resistance. nih.govmdpi.com Glutathione-S-transferases (GSTs) can catalyze the conjugation of drugs like this compound to GSH, forming a less toxic complex that can be more readily exported from the cell by transporters such as MRP1. nih.govnih.gov This detoxification and subsequent efflux represent a significant pathway for cellular resistance.

| Efflux Pump | Gene | Substrates | Role in Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Hydrophobic drugs | Reduces intracellular drug accumulation. medtechbcn.comsolvobiotech.com |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Drug-glutathione conjugates | Exports detoxified drug complexes. solvobiotech.comnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Various anticancer agents | Contributes to broad-spectrum drug resistance. medtechbcn.comsolvobiotech.com |

Alterations in Target Molecules

This compound, as an alkylating agent, exerts its cytotoxic effects primarily by cross-linking DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. Resistance can arise from alterations in the cellular machinery that deals with DNA damage.

A key mechanism of resistance to alkylating agents is the enhanced capacity for DNA repair. oaepublish.comnih.gov Several DNA repair pathways can be upregulated in cancer cells, allowing them to more efficiently remove the DNA adducts formed by this compound. These pathways include:

Direct Reversal Repair: This is mediated by enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which can directly remove alkyl groups from guanine (B1146940). oaepublish.commdpi.com Increased MGMT expression is a well-known mechanism of resistance to alkylating agents. mdpi.com

Base Excision Repair (BER): This pathway removes damaged bases from DNA.

Nucleotide Excision Repair (NER): This pathway recognizes and removes bulky DNA lesions that distort the DNA helix.

Mismatch Repair (MMR): While primarily involved in correcting replication errors, the MMR system can also recognize certain types of DNA damage. mdpi.com

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are responsible for repairing double-strand breaks, which can be a consequence of the initial DNA damage caused by alkylating agents. mdpi.com

Mutations in the target molecule itself, in this case, DNA, are not a direct mechanism of resistance. However, alterations in the proteins that interact with and repair DNA are critical. For example, mutations or changes in the expression of DNA repair enzymes can significantly impact a cell's sensitivity to this compound. oaepublish.comfrontiersin.org

Engagement of Alternative Survival Pathways

Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the cytotoxic effects of chemotherapy. google.com.pggoogle.com When a primary signaling pathway is inhibited by a drug, cancer cells can adapt by upregulating alternative pathways to maintain their growth and survival.

Several signaling pathways have been implicated in drug resistance, including:

PI3K/AKT/mTOR Pathway: Activation of this pathway is a common mechanism of resistance to various cancer therapies. justia.com It promotes cell growth, proliferation, and survival, and can be activated in response to the stress induced by chemotherapy.

NF-κB Signaling: This pathway is involved in inflammation, immunity, and cell survival. Its activation can protect cancer cells from apoptosis induced by chemotherapeutic agents. justia.com

Wnt Pathway: Aberrant activation of the Wnt signaling pathway has been linked to tumor development and resistance to therapy. google.com

The engagement of these alternative survival pathways allows cancer cells to bypass the drug-induced damage and continue to proliferate, contributing to acquired resistance.

Cellular Adaptations in Drug-Tolerant States

Before acquiring stable, genetically-driven resistance, cancer cells can enter a transient "drug-tolerant" or "persister" state. researchgate.netnih.gov This state is characterized by slow proliferation and a reversible phenotype, allowing a subpopulation of cells to survive initial drug exposure. researchgate.net These drug-tolerant cells can then serve as a reservoir from which fully resistant cells may emerge. researchgate.netembopress.org

Cellular adaptations in this state are often non-genetic and can involve:

Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive the stress of chemotherapy. This can include a shift towards glycolysis or an increased reliance on specific nutrients. justia.com For instance, some drug-tolerant cells show increased uptake of vitamin E to counteract chemotherapy-induced oxidative stress. embopress.org

Phenotypic Plasticity: Drug-tolerant cells may exhibit changes in their phenotype, such as undergoing an epithelial-to-mesenchymal transition (EMT), which has been linked to increased drug resistance and cell survival. nih.gov

Stress Response Pathways: The activation of cellular stress response pathways, such as the unfolded protein response or autophagy, can help cells cope with drug-induced damage and survive.

These cellular adaptations are often driven by epigenetic changes and represent an early, dynamic phase of resistance development. researchgate.netnih.gov

Strategies for Overcoming Resistance in Preclinical Settings

The understanding of resistance mechanisms has led to the development of various strategies in preclinical models to overcome or circumvent them. nih.gov These approaches often involve combination therapies that target multiple pathways simultaneously.

Strategies to combat resistance include:

Inhibition of Efflux Pumps: The use of inhibitors that block the function of ABC transporters can restore the intracellular concentration of chemotherapeutic drugs. nih.gov For example, compounds like verapamil (B1683045) and tariquidar (B1662512) have been studied for their ability to inhibit P-gp. embopress.orgnih.gov

Targeting DNA Repair Pathways: Inhibitors of DNA repair enzymes, such as PARP inhibitors, can be used in combination with DNA-damaging agents like this compound to enhance their efficacy. nih.gov This approach aims to prevent the cancer cells from repairing the drug-induced DNA damage.

Modulating Alternative Survival Pathways: The use of inhibitors targeting pathways like PI3K/AKT/mTOR or NF-κB can prevent cancer cells from escaping the cytotoxic effects of chemotherapy. justia.com

Epigenetic Modulators: Drugs that reverse epigenetic modifications, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors, can be used to re-sensitize resistant cells to chemotherapy. nih.gov

Nanotechnology-based Drug Delivery: Nanoparticles can be engineered to bypass efflux pumps and deliver drugs directly to the tumor cells, thereby overcoming a major mechanism of resistance. nih.govnih.gov

| Strategy | Mechanism of Action | Example |

|---|---|---|

| Efflux Pump Inhibition | Blocks the activity of ABC transporters, increasing intracellular drug concentration. nih.gov | Verapamil, Tariquidar embopress.orgnih.gov |

| DNA Repair Inhibition | Prevents the repair of drug-induced DNA damage. nih.gov | PARP inhibitors |

| Targeting Survival Pathways | Inhibits pro-survival signaling that allows cancer cells to evade apoptosis. justia.com | PI3K inhibitors, NF-κB inhibitors |

| Epigenetic Modulation | Reverses epigenetic changes that confer resistance. nih.gov | DNA methyltransferase inhibitors, Histone deacetylase inhibitors |

| Nanoparticle Drug Delivery | Delivers drugs directly to tumor cells, bypassing efflux pumps. nih.govnih.gov | Liposomes, Polymeric nanoparticles |

Advanced Methodologies and Technologies in Mannomustine Research

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.com This process utilizes robotics, liquid handling devices, and sensitive detectors to analyze thousands to millions of candidates in miniaturized formats, such as 96- or 384-well microplates. oncotarget.comnih.gov In the context of Mannomustine and other alkylating agents, HTS is instrumental in identifying new derivatives with improved efficacy or in discovering compounds that can overcome chemoresistance. nih.gov

Cell-based HTS assays are particularly valuable for identifying genotoxic compounds like this compound. oncotarget.com These screens can be designed to detect specific cellular events, such as DNA damage, the collapse of replication forks, or the induction of apoptosis. nih.gov For example, a reporter assay using a gene known to be upregulated in response to DNA damage (like GADD45a) can be used to screen for active alkylating agents. oncotarget.com The primary objective of HTS is not to identify a market-ready drug, but to generate "hits" or "leads"—compounds that show desired activity and serve as the starting point for further optimization in the drug discovery pipeline. bmglabtech.com The speed and efficiency of HTS platforms mean that screening campaigns that once took months can now be completed in a matter of weeks. youtube.com

Table 1: Example of a High-Throughput Screening Campaign for this compound Analogs This table is illustrative and represents hypothetical data.

| Compound ID | Structure Modification | Target Cell Line | Assay Type | Measured Activity (IC50, µM) | Hit Status |

|---|---|---|---|---|---|

| MM-001 | (Parent Compound) | Osteosarcoma (Saos-2) | Cell Viability | 15.2 | - |

| MM-107 | Dipeptide Conjugate | Osteosarcoma (Saos-2) | Cell Viability | 5.8 | Hit |

| MM-108 | Phenylalanine Linker | Osteosarcoma (Saos-2) | Cell Viability | 12.1 | Non-Hit |

| MM-109 | Nicotinic Acid Ester | Glioblastoma (U-87) | DNA Damage Reporter | 9.3 | Hit |

| MM-110 | (Parent Compound) | Glioblastoma (U-87) | DNA Damage Reporter | 22.5 | - |

Computational Drug Discovery and Design (CDDD)

Computational methods have become indispensable in drug research, offering powerful tools to model, predict, and analyze the behavior of molecules, thereby reducing the time and cost of development. mmsl.cz For nitrogen mustards like this compound, atomic-level chemical modeling is crucial for understanding the chemical modifications that affect their activation and selectivity. nih.gov

Virtual screening (VS) is a computational technique that involves searching large libraries of small molecules to identify structures that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.org This pre-selection of compounds helps prioritize which molecules should be synthesized or tested in the lab, saving significant time and resources. mmsl.cz

There are two primary strategies for virtual screening:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS methods like molecular docking can be used. Docking algorithms predict the preferred orientation of a ligand (e.g., a this compound derivative) within the binding site of a receptor and estimate the binding affinity using a scoring function. mmsl.czwikipedia.orgvjs.ac.vn This helps in understanding the specific interactions that stabilize the ligand-receptor complex.

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS methods are employed. These techniques rely on the knowledge of other molecules (ligands) that are known to be active. slideshare.net Methods include searching for molecules with similar 2D or 3D shapes or building pharmacophore models that define the essential features required for biological activity. wikipedia.orgvjs.ac.vn

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying complex patterns in large datasets. nih.govmednexus.org These approaches can be applied at nearly every stage, from target identification to predicting a compound's properties. hilarispublisher.com

Key applications relevant to this compound research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. vjs.ac.vnfrontiersin.org By training an ML model on a dataset of known alkylating agents and their measured activities, researchers can build predictive models to estimate the potency of new, untested this compound analogs. hilarispublisher.com

Predictive Modeling: ML algorithms, such as random forests and deep neural networks (DNNs), can be trained to predict various properties, including bioactivity, toxicity, and drug-target binding affinity. hilarispublisher.comresearchgate.net This allows for the in silico filtering of vast chemical libraries to select candidates with a higher probability of success.

Biomarker Discovery: ML can analyze complex 'omics' data (see section 8.3) from patients or cell lines to identify biomarkers that predict a response to treatment with a particular drug, supporting personalized medicine. nih.gov

Table 2: Application of Machine Learning in Predicting Compound Activity This table is illustrative and represents hypothetical data from a QSAR model.

| Compound ID | Key Molecular Descriptor (e.g., Min-ERC) | Experimental Activity (-logIC50) | Predicted Activity (-logIC50) | Model Accuracy |

|---|---|---|---|---|

| MM-201 | -2.41 | 5.1 | 5.0 | High |

| MM-202 | -1.94 | 4.8 | 4.7 | High |

| MM-203 | -6.32 | 4.2 | 4.3 | High |

| MM-204 | 8.29 | 5.5 | 5.6 | High |

Based on principles described in a study on nitrogen-mustard compounds. frontiersin.org

Omics Technologies in Mechanism Elucidation (Genomics, Proteomics, Metabolomics)

Omics technologies provide a comprehensive, system-wide view of the molecular changes within a cell or organism in response to a stimulus, such as treatment with this compound. mdpi.com By integrating data from genomics, proteomics, and metabolomics, researchers can uncover novel therapeutic targets, understand mechanisms of drug resistance, and develop personalized treatment strategies. mdpi.comcrownbio.com

Genomics: This field studies an organism's complete set of DNA (the genome). In cancer research, genomics helps identify gene mutations that drive tumor progression or confer sensitivity or resistance to alkylating agents like this compound. frontiersin.orgresearchgate.net

Proteomics: Proteomics involves the large-scale study of proteins, particularly their structures and functions. researchgate.net By comparing the proteome of cancer cells before and after treatment with this compound, researchers can identify proteins and signaling pathways that are dysregulated, providing critical insights into the drug's mechanism of action and effects on cellular processes. frontiersin.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. um.edu.mt Untargeted metabolomics can reveal profound shifts in cellular metabolism induced by a drug. googleapis.comgoogle.com For instance, studies have identified changes in metabolites like amino acids and lipids in response to cellular stress, which is relevant to the action of DNA-damaging agents. sci-hub.se

The integration of these multi-omics datasets provides a holistic understanding of a drug's impact, far beyond what can be learned from studying a single molecule or pathway. crownbio.comresearchgate.net

Advanced Imaging Techniques for Cellular Response Analysis

Advanced imaging technologies allow researchers to visualize and quantify the dynamic cellular responses to drugs like this compound in real-time and with high resolution. These techniques are crucial for understanding the spatiotemporal dynamics of drug action within single cells and complex 3D tissue models. biorxiv.orgutsouthwestern.edu

Live-Cell Fluorescence Microscopy: By using fluorescently tagged proteins (e.g., GFP-fused repair proteins), scientists can watch the recruitment of DNA damage response (DDR) machinery to sites of DNA alkylation in living cells. jove.comnih.gov This provides invaluable kinetic data on DNA repair processes. biorxiv.org

High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to extract quantitative data from large and complex imaging experiments. crownbio.com It can be used to screen for compounds that induce specific cellular phenotypes, such as the formation of DNA damage foci (e.g., γH2AX foci).

Light-Sheet Fluorescence Microscopy (LSFM): This technique is ideal for imaging larger, 3D samples like tumor spheroids over long periods because it minimizes phototoxicity and photobleaching. biorxiv.org It enables the study of this compound's effects in a more physiologically relevant, tissue-like environment, providing insights into drug penetration and heterogeneous cellular responses. biorxiv.org

PET and SPECT Imaging: In preclinical and clinical settings, Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used to non-invasively monitor the DNA damage response in vivo. nih.gov This can help assess early treatment response to DNA-damaging therapies. crukcambridgecentre.org.uknih.gov

These advanced imaging methods bridge the gap between molecular events and cellular outcomes, providing a dynamic picture of how cancer cells respond to alkylating agents. jove.combiorxiv.org

Chemical Biology Tools for Investigating this compound Interactions

Chemical biology employs chemical tools and techniques to study and manipulate biological systems. For a reactive compound like this compound, these tools are essential for identifying its direct molecular targets and understanding its interaction network within the cell.

Chemical Probes: Specially designed molecules, or probes, can be used to investigate the interactions of alkylating agents. nih.gov For example, probes based on iodoacetamide (B48618) can be used to study the alkylation of specific proteins, like tubulin. acs.org More advanced probes are being developed that incorporate functionalities allowing for spatiotemporal control of the alkylation reaction, for instance, through light activation. oup.com

Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. This technique could be adapted to identify the specific proteins that are covalently modified by this compound in cancer cells.

Fluorescence Resonance Energy Transfer (FRET): FRET-based probes can be designed to detect the presence of alkylating agents. These probes often contain a fluorophore-quencher pair linked by a moiety that is cleaved upon alkylation, resulting in a "turn-on" fluorescent signal. researchgate.net This principle can be used to develop sensors that report on the intracellular activity of this compound.

By using these sophisticated chemical tools, researchers can move beyond observing the downstream consequences of drug action and directly interrogate the primary interactions between this compound and its cellular targets.

Future Directions and Emerging Research Avenues for Mannomustine

Exploration of Novel Molecular Targets

The primary mechanism of action for alkylating agents like Mannomustine has traditionally been understood as the induction of DNA damage, leading to cell cycle arrest and apoptosis. However, a deeper understanding of cancer biology reveals a more complex picture, suggesting that the effects of such agents may not be limited to direct DNA alkylation. Future research is anticipated to delve into novel molecular targets of this compound, moving beyond its classical role.

Epigenetic modifications are a key area of interest. nih.gov Research into other chemotherapeutics has shown that they can influence the epigenetic landscape of cancer cells, affecting gene expression by altering DNA methylation and histone modifications. mdpi.com Investigating whether this compound has similar effects could uncover new mechanisms and potential therapeutic applications. nih.gov For instance, exploring its impact on key epigenetic enzymes such as histone methyltransferases (e.g., EZH2) or histone demethylases (e.g., KDM6A) could reveal previously unknown regulatory roles. nih.gov

Furthermore, the interaction of this compound with proteins involved in the DNA damage response (DDR) pathway beyond direct alkylation presents a promising research avenue. While the DDR is activated by this compound-induced DNA lesions, the compound's potential to directly modulate the activity of key DDR proteins remains largely unexplored. Identifying such interactions could provide a rationale for combination therapies that target specific DDR vulnerabilities.

| Potential Novel Molecular Target Class | Specific Examples | Rationale for Investigation with this compound |

| Epigenetic Modifiers | EZH2, KDM6A, PCAF | Alkylating agents can induce widespread changes in chromatin structure; investigating direct or indirect effects on these enzymes could reveal new mechanisms of action. nih.gov |

| DNA Damage Response Proteins | ATM, ATR, PARP | Beyond inducing damage, this compound might directly modulate the activity of these key signaling proteins, influencing cellular fate. |

| Cancer Stem Cell Pathways | Notch, Wnt, Hedgehog | Understanding if this compound can modulate pathways critical for the survival and proliferation of cancer stem cells, which are often resistant to conventional chemotherapy. mdpi.com |

Development of Advanced Delivery Systems in Experimental Models

A significant limitation of traditional alkylating agents is their systemic toxicity and lack of tumor specificity. Modern drug delivery systems offer a promising strategy to overcome these challenges by enhancing the therapeutic index of drugs like this compound. nih.govmdpi.com The development of advanced delivery systems for this compound in experimental models is a critical area for future research.

Nanoparticle-based drug delivery systems (NBDDS) are at the forefront of this research. nih.gov Encapsulating this compound within nanoparticles could alter its pharmacokinetic profile, prolonging circulation time and promoting accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Various nanomaterials, including liposomes, polymeric nanoparticles, and micelles, could be explored for this purpose. nih.gov

Moreover, these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting of cancer cells. nih.gov For example, nanoparticles carrying this compound could be decorated with ligands that bind to receptors overexpressed on the surface of specific cancer cells, thereby increasing the drug's concentration at the tumor site and minimizing off-target effects. nih.govnih.gov

| Delivery System Type | Potential Material | Experimental Goal |

| Liposomes | Phospholipid bilayers | Improve solubility and reduce systemic toxicity of this compound. |

| Polymeric Nanoparticles | PLGA (polylactic-co-glycolic acid) | Achieve sustained release and passive tumor targeting via the EPR effect. googleapis.com |

| Micelles | Amphiphilic block copolymers | Enhance drug loading and stability in circulation. nih.gov |

| Targeted Nanoparticles | Ligand-conjugated nanoparticles | Actively target tumor cells to increase efficacy and reduce side effects. nih.gov |

| Red Blood Cell Membrane-Camouflaged Nanoparticles | RBC membrane coating | Evade immune clearance and prolong circulation time for enhanced drug delivery. nih.gov |

Repurposing and Re-evaluation of this compound in New Preclinical Contexts

Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy in drug development. bioasq.org Re-evaluating this compound in new preclinical contexts, particularly in combination with other therapies, holds significant potential. nki.nl The efficacy of this compound could be enhanced, and drug resistance could be overcome by combining it with targeted agents or immunotherapies. nki.nlepo.org

Preclinical studies could explore the synergistic effects of this compound with inhibitors of the DNA damage response. For example, combining this compound with a PARP inhibitor could be particularly effective in cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.

Furthermore, the immunomodulatory effects of alkylating agents are gaining increasing attention. Chemotherapy-induced cell death can release tumor antigens and danger signals that stimulate an anti-tumor immune response. Investigating whether this compound can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is a promising avenue for translational research. friendsofcancerresearch.org

Integration of Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the single-target paradigm of drug action. researchgate.netresearchgate.net Integrating systems biology approaches can provide a comprehensive understanding of this compound's effects and the mechanisms of resistance. drugtargetreview.comnih.gov

By employing multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics), researchers can generate large-scale datasets on the effects of this compound on cancer cells. frontiersin.org Computational models can then be used to analyze these data and identify the key pathways and networks that are perturbed by the drug. researchgate.net This approach can help in identifying novel biomarkers of response and resistance, as well as predicting potential off-target effects. drugtargetreview.com

Systems biology can also be instrumental in understanding the development of resistance to this compound. mdpi.com By comparing the molecular profiles of sensitive and resistant cancer cells, it is possible to identify the adaptive changes that allow cells to survive treatment. mdpi.com This knowledge is crucial for developing strategies to overcome or even prevent the emergence of drug resistance.

Translational Research Implications from Preclinical Studies

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to improve human health. nih.govluminescience.cnnih.govumn.edu Future preclinical studies on this compound must be designed with clear translational implications in mind.

The identification of predictive biomarkers from preclinical models is paramount for the successful clinical translation of new therapeutic strategies involving this compound. fda.gov For instance, if preclinical studies reveal that tumors with a specific genetic signature are particularly sensitive to a this compound-based combination therapy, this signature can be used to select patients for future clinical trials.